molecular formula C18H18N2O3S B2703856 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one CAS No. 361150-63-2

3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one

Cat. No.: B2703856
CAS No.: 361150-63-2
M. Wt: 342.41
InChI Key: AHPDQPJQSCAGGL-UHFFFAOYSA-N
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Description

“3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it contains a quinazolinone structure, which is a class of organic compounds with a wide range of biological activities .

Scientific Research Applications

Structural and Electronic Properties

A novel quinazoline derivative was synthesized and characterized through various techniques, revealing insights into its molecular stability due to intra and intermolecular interactions. These findings were supported by theoretical quantum chemical calculations, which further elucidated the electrostatic potential map, nonlinear optical properties, and molecular docking with antimicrobial receptor proteins (Gandhi et al., 2020).

Antibacterial Evaluation

In another study, quinazolin-4(3H)-one derivatives demonstrated good antimicrobial activities, showcasing the compound's potential in developing new antibacterial agents. This was achieved through a synthetic approach under various conditions, highlighting the structure-activity relationship (Mohammadi, Ahdenov, & Abolhasani Sooki, 2017).

Antioxidant Properties

Quinazolinones were evaluated for their antioxidant properties, identifying structure–antioxidant activity relationships among derivatives. This research underscores the compound's potential as a potent antioxidant with promising metal-chelating properties, contributing to the understanding of quinazolinone's bioactivity (Mravljak et al., 2021).

Antineoplastic Properties

A study exploring the synthesis of quinazolin-4(3H)-one derivatives revealed their antineoplastic properties, providing a foundation for future research into their potential as cancer therapeutics. This emphasizes the compound's utility in medicinal chemistry and drug development (Markosyan et al., 2014).

Antihyperglycemic Evaluation

Research on quinazolin-4(3H)-one derivatives also delved into their antihyperglycemic effects, marking an important step towards developing new treatments for diabetes. The study highlights the significance of structural modifications to enhance biological activity (Deshmukh et al., 2017).

Anti-HIV, Antibacterial, and Antifungal Activities

The synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones were investigated for their antimicrobial and anti-HIV activities. This highlights the broad-spectrum potential of quinazolin-4(3H)-one derivatives in combating various pathogens (Alagarsamy et al., 2004).

Future Directions

The future directions for research on “3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could be a promising candidate for further study .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-15-8-7-12(11-16(15)23-2)9-10-20-17(21)13-5-3-4-6-14(13)19-18(20)24/h3-8,11H,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPDQPJQSCAGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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